molecular formula C10H11NO2 B11997592 prop-2-enyl N-phenylcarbamate CAS No. 18992-89-7

prop-2-enyl N-phenylcarbamate

Cat. No.: B11997592
CAS No.: 18992-89-7
M. Wt: 177.20 g/mol
InChI Key: MBCXUBLHAFVAFS-UHFFFAOYSA-N
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Description

Prop-2-enyl N-phenylcarbamate is an organic compound with the molecular formula C10H11NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an allyl group (prop-2-enyl) and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl N-phenylcarbamate can be synthesized through several methods. One common route involves the reaction of phenyl isocyanate with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like acetone, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Prop-2-enyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of prop-2-enyl N-phenylcarbamate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Allyl phenylcarbamate
  • Prop-2-en-1-yl phenylcarbamate
  • N-phenyl allylcarbamate

Uniqueness

Prop-2-enyl N-phenylcarbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its combination of an allyl group and a phenylcarbamate moiety sets it apart from other similar compounds .

Properties

CAS No.

18992-89-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

prop-2-enyl N-phenylcarbamate

InChI

InChI=1S/C10H11NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)

InChI Key

MBCXUBLHAFVAFS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

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